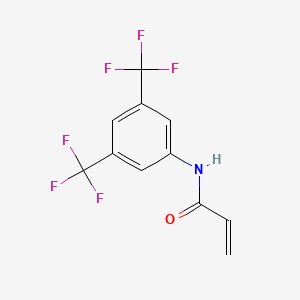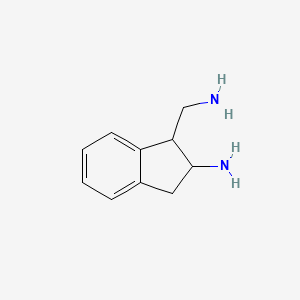
1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Efficient Synthesis Methods : The compound is synthesized through various methods, including efficient and economical synthesis routes. For instance, Prashad et al. (2006) detailed a six-step synthesis process for a derivative of this compound, highlighting the use of sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).
Pharmacological Interests : Studies have shown that derivatives of this compound have potential pharmacological interest. For example, Kochia et al. (2019) synthesized pyrimidine-containing compounds using this compound, which showed potential synthetic and pharmacological interest (Kochia et al., 2019).
Biological and Pharmaceutical Research
Metabolism Studies : The metabolism of similar compounds, such as 2-aminoindane (a related substance), has been studied to support drug testing. Manier et al. (2019) investigated the in vitro and in vivo metabolism of 2-aminoindane, which is structurally related to 1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, showing how it undergoes various metabolic transformations (Manier et al., 2019).
Dopamine Receptors Ligands : Claudi et al. (1996) synthesized derivatives of this compound and evaluated their affinity at dopamine D1 and D2 receptors, indicating their potential use in the study of neurological functions and disorders (Claudi et al., 1996).
Chemical Synthesis and Analysis
Aminomethylation Studies : Möhrle and Novak (1982) studied the aminomethylation of related compounds, providing insights into chemical reactions and synthetic methods relevant to the study of this compound (Möhrle & Novak, 1982).
Application in High-Performance Liquid Chromatography : You et al. (2006) developed a method for determining amino compounds, which can be applied for the analysis of compounds like this compound (You et al., 2006).
Mécanisme D'action
Target of Action
The compound “1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine” is also known as Gabapentin . It primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins are subunits of voltage-gated calcium channels in the central nervous system. Gabapentin’s binding to these targets inhibits calcium influx into neurons, reducing excitatory neurotransmitter release and ultimately decreasing neuronal excitability .
Mode of Action
Gabapentin’s mode of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels . This binding decreases the activity of these channels, reducing calcium influx into neurons. The reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters, which in turn reduces neuronal excitability .
Biochemical Pathways
It is known that gabapentin’s binding to the α2δ-1 subunit inhibits calcium channels, reducing the influx of calcium into neurons . This action likely affects multiple biochemical pathways related to neurotransmitter release and neuronal excitability.
Pharmacokinetics
Gabapentin’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by the body through the small intestine and has a bioavailability inversely proportional to dose . Its elimination half-life is 5 to 7 hours . These properties impact Gabapentin’s bioavailability and therapeutic effects.
Result of Action
The primary result of Gabapentin’s action is a decrease in neuronal excitability. By inhibiting calcium influx into neurons, Gabapentin reduces the release of excitatory neurotransmitters. This action can lead to a decrease in symptoms associated with conditions like epilepsy and neuropathic pain .
Action Environment
The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For example, the presence of other medications can affect Gabapentin’s absorption and excretion, potentially altering its effects. Additionally, individual patient factors such as age, kidney function, and overall health can influence how Gabapentin is processed by the body
Propriétés
IUPAC Name |
1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBZVPPPCVJKDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

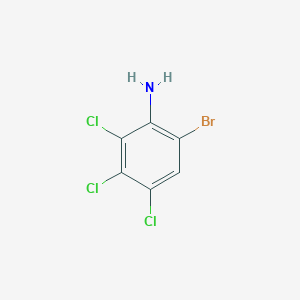
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)

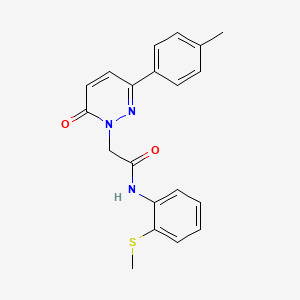
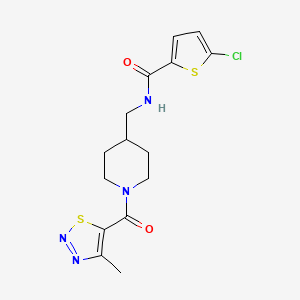

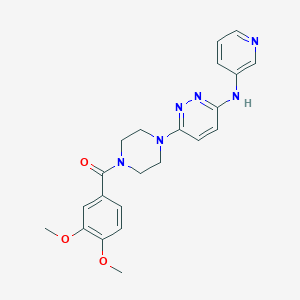
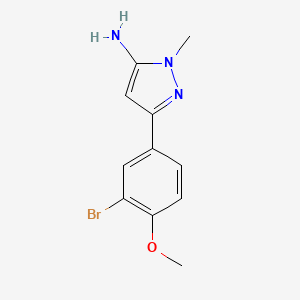
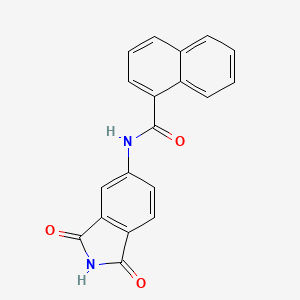
![tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate](/img/structure/B2358784.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide](/img/structure/B2358785.png)
